N-(5-benzyl-4-methylthiazol-2-yl)acetamide
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Overview
Description
N-(5-benzyl-4-methylthiazol-2-yl)acetamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
N-(5-benzyl-4-methylthiazol-2-yl)acetamide is a novel compound that has been synthesized and evaluated for its antitumor activities . The primary targets of this compound are cancer cells, particularly HeLa (human cervical cancer) and A549 (human lung cancer) cell lines . These cells play a crucial role in the progression of cervical and lung cancers, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It has been found to induce changes in cell morphology, which can be observed through acridine orange (AO)/ethidium bromide (EB) double staining . Furthermore, it can cause G1-phase arrest in the cell division cycle , which prevents the cells from dividing and growing.
Biochemical Pathways
The induction of cell apoptosis and the arrest of the cell division cycle suggest that it may interfere with the pathways regulating these processes
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . Specifically, it has been found to induce apoptosis (programmed cell death) and cause G1-phase arrest in the cell division cycle . These effects can lead to a decrease in the number of cancer cells and potentially slow down the progression of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-4-methylthiazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(5-benzyl-4-methylthiazol-2-yl)acetamide with various nucleophiles. One common method involves the use of anhydrous tetrahydrofuran as a solvent and pyridine as a base. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-4-methylthiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Anhydrous tetrahydrofuran and pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamide
- N-(5-methyl-4-phenylthiazol-2-yl)acetamide
Uniqueness
N-(5-benzyl-4-methylthiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-12(8-11-6-4-3-5-7-11)17-13(14-9)15-10(2)16/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDBVNAYSCTEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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